molecular formula C19H22ClN3O6S B4872085 2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B4872085
M. Wt: 455.9 g/mol
InChI Key: BFNBZKSDRAJFOF-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group, a sulfamoyl group, and a nitrophenyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-4-(2-methylpropylsulfamoyl)phenol with N-(2-methyl-5-nitrophenyl)acetamide under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(2-methylpropylsulfamoyl)phenol
  • N-(2-methyl-5-nitrophenyl)acetamide
  • Other chlorinated phenoxy compounds

Uniqueness

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide is unique due to its specific combination of functional groups and chemical structure

Properties

IUPAC Name

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O6S/c1-12(2)10-21-30(27,28)15-6-7-18(16(20)9-15)29-11-19(24)22-17-8-14(23(25)26)5-4-13(17)3/h4-9,12,21H,10-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNBZKSDRAJFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide
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2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide
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2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide
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2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide
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2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 6
2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide

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